molecular formula C24H22N2O4S B2625444 3-(benzenesulfonyl)-N-benzyl-6,7-dimethoxyquinolin-4-amine CAS No. 897624-48-5

3-(benzenesulfonyl)-N-benzyl-6,7-dimethoxyquinolin-4-amine

Cat. No.: B2625444
CAS No.: 897624-48-5
M. Wt: 434.51
InChI Key: HZAXWHNBLVIJLR-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-benzyl-6,7-dimethoxyquinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a benzenesulfonyl group, a benzyl group, and two methoxy groups attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-benzyl-6,7-dimethoxyquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction using benzenesulfonyl chloride and a suitable base like pyridine.

    N-Benzylation: The final step involves the N-benzylation of the quinoline derivative using benzyl chloride and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-benzyl-6,7-dimethoxyquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-benzyl-6,7-dimethoxyquinolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-benzyl-6,7-dimethoxyquinolin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzenesulfonyl)-N-benzyl-6,7-dimethoxyquinolin-4-amine is unique due to its combination of a quinoline core with benzenesulfonyl and benzyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-benzyl-6,7-dimethoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-29-21-13-19-20(14-22(21)30-2)25-16-23(31(27,28)18-11-7-4-8-12-18)24(19)26-15-17-9-5-3-6-10-17/h3-14,16H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAXWHNBLVIJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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